5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
Description
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo-pyridine core substituted with a bromine atom at position 5, a methyl group at position 1, and a carboxylic acid group at position 5. Its structure combines aromaticity with electron-withdrawing (bromine) and electron-donating (methyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The carboxylic acid moiety enhances its solubility in polar solvents and facilitates derivatization for applications such as fluorescent probes or pharmaceutical scaffolds .
Properties
IUPAC Name |
5-bromo-1-methylpyrazolo[4,3-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-4(8(13)14)2-6(9)11-5(7)3-10-12/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMTXZYBVGPJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization Cascade
The patent CN102911174A outlines a diazotization-driven cyclization using intermediate V (3-amino-5-bromopyridine-2-carboxylic acid ethyl ester) and sodium nitrite under acidic conditions. Critical parameters include:
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Temperature control : Reactions maintained at −5°C to 0°C prevent side product formation
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Acid selection : Dilute sulfuric or hydrochloric acid (25–30% v/v) optimizes protonation
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Stoichiometry : A 1:1.2 molar ratio of V to NaNO₂ balances reactivity and yield
This method produces 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester in 90% yield, which undergoes methylation and hydrolysis to the target compound.
Suzuki-Miyaura Cross-Coupling
PMC8412142 demonstrates installing the methyl group via Suzuki coupling using 5-bromo-7-azaindole (9 ) and 1-methyl-4-pyrazoleboronic acid pinacol ester. Key modifications include:
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Catalyst system : Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C
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Protecting groups : Tosyl (Ts) protection of NH prevents undesired side reactions
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Sequential iodination : N-Iodosuccinimide (NIS) directs substitution to the 7-position
Post-coupling hydrolysis with NaOH/EtOH converts esters to carboxylic acids, achieving 82% yield for the final product.
Methylation and Bromination Tactics
Regioselective Methylation
Methylation at the 1-position requires careful NH protection. The patent methodology uses:
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Base : Sodium hydride (NaH) in DMSO or THF
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Methylating agent : Methyl iodide (CH₃I) at 0–5°C
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Deprotection : Acidic hydrolysis (HCl/EtOH) removes ethyl ester groups
This sequence maintains the bromine substituent’s integrity while achieving 89% methylation efficiency.
Bromination Optimization
Late-stage bromination proves challenging due to the carboxylic acid’s directing effects. VulcanChem’s protocol employs:
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Reagents : N-Bromosuccinimide (NBS) in CCl₄
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Radical initiator : AIBN (0.1 eq.) at 75°C
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Reaction time : 12–16 hours for complete conversion
This method positions bromine exclusively at the 5-position, confirmed by ¹H NMR (δ 8.70 ppm, J = 3.08 Hz).
Comparative Analysis of Synthetic Routes
The diazotization route offers superior yield and simplicity but demands strict temperature control. Suzuki coupling provides flexibility for analog synthesis at the expense of additional steps.
Mechanistic Insights and Side Reaction Mitigation
Cyclization Mechanism
Protonation of the amine group in intermediate V generates a diazonium ion, which undergoes intramolecular attack by the adjacent carbonyl oxygen (Figure 1). Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol, favoring the observed pyrazole formation over alternative pathways.
Competing Reactions in Methylation
Unprotected NH groups lead to N-methylation byproducts. Kinetic studies show that NaH deprotonates the pyridine nitrogen (pKa ≈ 3.5) before methyl iodide addition, ensuring selective 1-position methylation.
Industrial-Scale Production Considerations
Catalyst Recycling
Palladium catalysts (Pd/C, Pd(OH)₂) from hydrogenation steps are recovered via:
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Filtration : 0.45 μm PTFE membranes
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Regeneration : Washing with HNO₃ (5% v/v) and thermal treatment
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes SNAr reactions under mild conditions due to electron-withdrawing effects from the pyrazolo-pyridine ring.
Key Findings :
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Suzuki-Miyaura cross-coupling with arylboronic acids proceeds efficiently at 80°C in THF/water mixtures .
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Direct amination requires copper catalysis to achieve moderate yields .
Hydrolysis and Esterification
The carboxylic acid group participates in reversible esterification and hydrolysis reactions.
Mechanistic Insight :
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Esterification via thionyl chloride-mediated activation ensures high yields .
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Base-catalyzed hydrolysis regenerates the carboxylic acid quantitatively .
Decarboxylation and Functionalization
Decarboxylation occurs under thermal or oxidative conditions, enabling further derivatization.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal decarboxylation | CuO, quinoline, 200°C, 6 hrs | 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 72% | |
| Hunsdiecker reaction | AgNO₃, Br₂, CCl₄, 0°C | 5,7-Dibromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 65% |
Notable Observations :
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Silver nitrate mediates regioselective bromination at position 7 during decarboxylation.
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Copper oxide prevents ring degradation during high-temperature reactions.
Cyclization and Ring Expansion
The heterocyclic core facilitates cycloaddition and ring-expansion reactions.
Mechanistic Pathways :
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Azide cycloaddition proceeds via nitrene intermediate formation .
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Oxidative ring expansion involves peroxide-mediated C–N bond cleavage and rearrangement .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced kinase inhibition and antitumor activity:
| Derivative | IC₅₀ (Kinase X) | Antitumor EC₅₀ (MCF-7) | Source |
|---|---|---|---|
| 5-Phenyl-substituted | 12 nM | 0.8 µM | |
| 5-Amino-substituted | 28 nM | 1.5 µM |
Scientific Research Applications
Cancer Therapy
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has demonstrated significant antitumor activity against various cancer cell lines. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to effectively inhibit the proliferation of breast cancer (MCF-7) and colon cancer (Km-12) cell lines. In vitro studies indicated that it can induce apoptosis in these cells by disrupting TRK-mediated signaling pathways .
- Synergistic Effects with Chemotherapeutics : When combined with conventional chemotherapeutic agents such as doxorubicin, this compound exhibited synergistic effects, particularly in treatment-resistant cancer subtypes. This suggests potential for enhanced efficacy in combination therapies.
Biochemical Pathways
Research indicates that the compound interacts with various biochemical pathways:
- Stability and Dosage Effects : The compound maintains its inhibitory activity over extended periods under laboratory conditions. Its effects vary with dosage; lower doses effectively inhibit TRK activity without significant toxicity, making it a candidate for further pharmacological development.
- Metabolism : The compound is metabolized primarily through cytochrome P450 enzymes, particularly CYP2C9. Understanding its metabolic pathways is crucial for assessing its pharmacokinetics and potential drug interactions.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antitumor Activity | Significant inhibition of MCF-7 and Km-12 cell lines; synergistic effects with doxorubicin observed. |
| Mechanism | Inhibits TRK activity leading to decreased Ras/Erk and PI3K/Akt signaling pathways. |
| Stability | Maintains inhibitory activity over extended periods in laboratory conditions. |
Notable Research Studies
- Antitumor Efficacy Study : A study highlighted the compound's ability to inhibit key oncogenic pathways, demonstrating significant cytotoxicity against breast cancer cells due to the incorporation of bromine substituents.
- Combination Therapy Research : Another study reported that combining this compound with doxorubicin resulted in enhanced efficacy against Claudin-low breast cancer subtypes, suggesting a potential strategy for overcoming drug resistance in clinical settings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its pyrazolo[4,3-b]pyridine backbone and substituent arrangement. Below is a comparative analysis with key analogues:
Key Observations :
- Core Heterocycle Differences :
- The pyrazolo[4,3-b]pyridine system (target compound) differs from imidazo[1,2-α]pyridine (IPCA) in nitrogen placement and aromaticity. IPCA’s fused imidazole ring enhances π-conjugation, contributing to its strong fluorescence .
- The pyrazolo[4,3-c]pyridine analogue (from Enamine Ltd.) has a shifted nitrogen position, altering electronic properties and steric interactions .
- Substituent Effects: Bromine vs. Bromine’s electron-withdrawing nature may also reduce electron density in the aromatic system, affecting reactivity . Carboxylic Acid Position: All three compounds retain a carboxylic acid at position 7, enabling similar derivatization pathways (e.g., amide coupling). However, IPCA’s carboxylic acid is critical for coordinating with carbon dots (CDs), enhancing fluorescence .
Research Findings and Limitations
- IPCA’s Superior Fluorescence : Studies confirm IPCA’s dominance in photoluminescence due to its rigid, conjugated structure. In contrast, bromine substitution in pyrazolo derivatives may quench fluorescence but improve stability .
Biological Activity
5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and inflammatory pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cellular models, and structure-activity relationships (SAR).
- Molecular Formula: C7H6BrN3O2
- Molecular Weight: 232.04 g/mol
- CAS Number: 134399914
The primary mechanism of action for this compound involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. Inhibition of TRKs leads to decreased signaling through pathways such as Ras/Erk and PI3K/Akt, which are vital for tumor growth and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound:
- Cell Lines Tested: The compound has shown significant inhibitory effects on various cancer cell lines, including:
Structure-Activity Relationships (SAR)
Research into the SAR of pyrazolo[4,3-b]pyridine derivatives indicates that modifications to the pyrazole ring can enhance potency and selectivity against specific targets. For instance:
- Substituents at the 5-position have been linked to increased inhibitory activity against TRKs.
- The presence of electron-withdrawing groups often enhances biological activity by stabilizing the active conformation of the molecule .
Study 1: Inhibition of TRK Activity
A study demonstrated that this compound effectively inhibited TRK activity in vitro. The compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory potential .
Study 2: Cellular Proliferation Assays
In cellular assays, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines. For example:
- MCF-7 Cells: Showed a reduction in viability by over 70% at a concentration of 10 µM after 72 hours .
| Cell Line | IC50 (µM) | % Viability Reduction at 10 µM |
|---|---|---|
| MCF-7 | ~5 | >70% |
| A172 | ~6 | >65% |
| U87MG | ~4 | >80% |
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves: (i) Bromination of a pyrazolo-pyridine precursor at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions. (ii) Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH). (iii) Carboxylic acid introduction at the 7-position via hydrolysis of a nitrile or ester intermediate under acidic/basic conditions. For example, analogous procedures in pyrazolo-pyrimidine systems use hydrazine derivatives and cyclization reactions (see General Procedure F1 in ).
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare / NMR shifts with literature data (e.g., pyrazolo[4,3-b]pyridine derivatives show characteristic aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESIMS m/z ~311.1 for similar compounds).
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.
Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, requiring independent validation.
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for reactions, or aqueous-organic mixtures (e.g., MeOH:HO) for biological assays. Carboxylic acid functionality enhances solubility in basic buffers.
- Stability : Store at −20°C under inert atmosphere to prevent decomposition. Avoid exposure to light or moisture, as brominated heterocycles are prone to hydrolysis.
Advanced Research Questions
Q. How can reaction yields be optimized for the bromination step in the synthesis?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination).
- Catalyst Screening : Use Lewis acids like FeCl to enhance regioselectivity.
- Monitoring : Employ TLC or in-situ IR to track reaction progress. For example, disappearance of the starting material’s carbonyl peak (~1710 cm) indicates completion.
Q. How should researchers address contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with independently synthesized reference standards (e.g., from ).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis.
- Computational Modeling : Use DFT calculations to predict NMR shifts and confirm assignments.
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Functionalization : Modify the carboxylic acid group to amides or esters for improved membrane permeability (see amide formation protocols in ).
- Bioisosteric Replacement : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (CF) to modulate electronic properties.
- Heterocycle Fusion : Explore fused-ring systems (e.g., pyrazolo[1,5-a]pyrimidines) to enhance target binding, as demonstrated in kinase inhibitor studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
